molecular formula C16H16N2NaO9S+ B555864 Mal-sac-hnsa CAS No. 101554-76-1

Mal-sac-hnsa

Cat. No. B555864
M. Wt: 435.4 g/mol
InChI Key: FRUFOUVTWCKBKQ-UHFFFAOYSA-N
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Description

Mal-sac-hnsa (also known as Mal-sac-hnsa-acid) is a naturally occurring amino acid found in the body. It is a key component of the body's energy production system, and plays an important role in metabolism, cell growth and development, and immune function. Mal-sac-hnsa has been studied extensively in the laboratory and is known to have a wide range of potential applications in biomedical research, including as a therapeutic agent.

Scientific research applications

1. Bioconjugation in Peptide and Protein Research

Mal-sac-hnsa, a water-soluble, heterobifunctional crosslinking agent, has been utilized in bioconjugation processes. It is especially useful for attaching sulfhydryl-containing peptides to carrier proteins. This crosslinker allows for the spectrophotometric quantification of the reaction due to the release of phenolate, HNSA. Its complete water solubility helps in adjusting concentrations to optimize reaction rates and minimize hydrolysis. This application is significant in the production of peptide-specific antibodies without inducing antibodies specific to the crosslink (Aldwin & Nitecki, 1987).

2. Understanding Molecular Evolution

Research into the MAL gene family in Saccharomyces, which includes the MAL1, MAL2, MAL3, MAL4, and MAL6 loci, contributes to our understanding of molecular evolution. These loci encode various components like maltose permease, maltase, and the MAL-activator. The study of their structural and functional homologies, particularly their telomere-adjacent sequences, aids in elucidating the mechanisms behind the evolution of polygenic families (Charron et al., 1989).

3. Clinical Applications in Pediatrics

In the field of pediatric surgery, Sacral Nerve Stimulation (SNS) has been studied for treating constipation and fecal incontinence, particularly in children with anorectal malformations. This systemic review highlights the potential of SNS in managing constipation and urinary problems in children. Although data are limited and heterogeneous, the review suggests promising outcomes and calls for more objective studies, especially focusing on specific anorectal malformations (Dewberry et al., 2019).

4. Enhancing Scientific Decision-Making

Scientific advisory committees (SACs) function at the intersection of science, policy, and society. Their role in forming recommendations often goes beyond just scientific evidence, involving non-scientific sources of information. This approach, termed "post-normal science," advocates for the inclusion of stakeholder consultation in decision-making processes. This method has been observed in the workings of the UK Scientific Advisory Committee for Nutrition, particularly in formulating salt recommendations (Timotijevic et al., 2013).

5. Malaria Drug Discovery Initiatives

The Malaria Drug Accelerator (MalDA) consortium, comprising 15 leading scientific laboratories, focuses on accelerating early antimalarial drug discovery. It identifies new, essential, druggable targets and early lead inhibitors for advancing into drug candidates suitable for clinical testing. This consortium exemplifies the collaborative approach in drug discovery, sharing resources and expertise to overcome structural barriers in the drug discovery process (Yang et al., 2021).

properties

IUPAC Name

sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUFOUVTWCKBKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-sac-hnsa

CAS RN

101554-76-1
Record name 101554-76-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
L Aldwin, DE Nitecki - Analytical biochemistry, 1987 - Elsevier
… of mal-sac-HNSA of 80-90% purity for crosslinking. … mal-sac-HNSA reaction ultimately yielded a conjugate of eight peptides per molecule of BSA and a 30-min reaction of mal-sacHNSA …
Number of citations: 57 www.sciencedirect.com
KJ Norton, RM Scarborough, JL Kutok, MA Escobedo… - 1993 - ashpublications.org
… of the mal-sac-HNSA reagent and then the maleamide group of the mal-sac-HNSA reagent … Mal-sac-HNSA was dissolved in PBS at a concentration of 10 mg/mL and 0.3 volume was …
Number of citations: 57 ashpublications.org
ES Berleth, CM Pickart - Biochemical and biophysical research …, 1990 - Elsevier
Western blot analysis was used to probe the relationships between the multiple ubiquitin carrier proteins (E2s) of rabbit reticulocytes and the 20-kDa E2 encoded by the RAD6 gene of …
Number of citations: 18 www.sciencedirect.com
BS Coller, KT Springer, JH Beer… - The Journal of …, 1992 - Am Soc Clin Investig
… ) and 0.05 ml of the mal-sac-HNSA (1.1 tmol) were incubated … the maleimide group of mal-sac-HNSA and the sulfhydryl … -4-sulfonic acid dianion from mal-sacHNSA as an indicator of …
Number of citations: 133 www.jci.org
MM Mhlanga, S Tyagi - Nature protocols, 2006 - nature.com
… Our reagent of choice is mal-sac-HNSA, which contains a maleimide moiety for coupling to a sulfhydryl group and a succinimidyl moiety for coupling to an amino group 16 (Fig. 3a). In …
Number of citations: 33 www.nature.com
PJ Shadle, L Aldwin, DE Nitecki… - Journal of Cellular …, 1989 - Wiley Online Library
… For immunization, keyhole limpet hemocyanin (KLH, Calbiochem, La Jolla, CA) was conjugated to purified peptides with the heterobifunctional agent mal-sac-HNSA (the …
Number of citations: 24 onlinelibrary.wiley.com
U Hilgenfeldt, R Linke, W König - Journal of Cardiovascular …, 1990 - europepmc.org
… of Ser, was linked to BSA by using a new heterobifunctional cross-linking reagent, the N-maleimido-6-aminocaproyl ester of 1-hydroxy-2-nitro-4-benzenesulfonic acid (mal-sac-HNSA). …
Number of citations: 1 europepmc.org
M Hermann, ME Jaconi, C Dahlgren… - The Journal of …, 1990 - Am Soc Clin Investig
… -4-benzenesulfonic acid (malsac-HNSA) were purchased from Bachem (… mal-sac-HNSA as crosslinking agent (45). After 15 min, 14 of 57 lysin groups had reacted with mal-sac-HNSA; …
Number of citations: 40 www.jci.org
Y Chang, XY Liu - Tetrahedron letters, 1994 - Elsevier
… Because the yield of the reaction of mal-sac-HNSA to the mPEG is not high, and the separation of the products is not easy, compared with the previous reagent , the purity of the new …
Number of citations: 5 www.sciencedirect.com
S Müllner, W König, HP Neubauer, M Schmalz… - Analytica chimica …, 1991 - Elsevier
In evaluating the downstream processing of genetic engineered human insulin there has been no plausible correlation between the possible yield (determined via sodium dodecyl …
Number of citations: 2 www.sciencedirect.com

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